

Reproducibility of IAA-94's Inhibitory Effects: A Comparative Guide

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Compound of Interest		
Compound Name:	laa-94	
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A review of published data indicates a consistent pattern of inhibitory effects of the chloride channel blocker (R)-(+)-**IAA-94** across various experimental models, although direct interlaboratory reproducibility studies are not readily available in the current literature. This guide provides a comparative analysis of the reported inhibitory actions of **IAA-94**, drawing from independent research findings.

IAA-94 is widely recognized as an inhibitor of chloride channels and has been utilized in numerous studies to probe the physiological roles of these channels in diverse cellular processes.[1] While a formal meta-analysis on the reproducibility of its effects across different laboratories is lacking, a review of individual studies reveals a consensus on its inhibitory actions, particularly concerning cardiac function, inflammatory responses, and smooth muscle contraction.

Comparative Analysis of Inhibitory Effects

The inhibitory efficacy of **IAA-94** has been quantified in several distinct biological contexts. The following table summarizes key quantitative data from various studies, highlighting the compound's effects on different cellular and physiological parameters.



Experimental Model	Key Parameter Measured	IAA-94 Concentration	Observed Inhibitory Effect	Reference
Isolated Cardiac Mitochondria	Calcium Retention Capacity (CRC)	30 μmol/L	Significant reduction in calcium uptake to 39.6 ± 8%	[2]
Isolated Cardiac Mitochondria	Calcium Retention Capacity (CRC)	100 μmol/L	Significant reduction in calcium uptake to 84.8 ± 4.2%	[2]
Rabbit Ventricular Myocytes	Ischemic Preconditioning Protection	10 μmol/L	Abolished the protective effects of ischemic preconditioning	[3]
Rat Uterine Arteries	Phenylephrine (PE)-induced contraction (Potency)	50 μΜ	Decreased pEC50 from 6.59 ± 0.30 to 5.64 ± 0.28	[4]
Rat Uterine Arteries	Phenylephrine (PE)-induced contraction (Efficacy)	50 μΜ	Decreased Emax from 128 ± 5% to 105 ± 2%	[4]
J774A.1 Macrophage Cells	NLRP3 Inflammasome Activation	Not specified	Inhibited activation, leading to suppression of pyroptosis	[5]

Experimental Methodologies

The consistency of **IAA-94**'s effects is underpinned by the specific experimental protocols employed in these studies. Below are detailed methodologies for key experiments cited.



Measurement of Mitochondrial Calcium Retention Capacity

The inhibitory effect of IAA-94 on mitochondrial calcium retention capacity (CRC) was assessed spectrofluorimetrically.[2][6] Isolated cardiac mitochondria were incubated in a buffer containing the fluorescent calcium indicator Calcium Green-5N. Pulses of CaCl2 were added sequentially, and the fluorescence was monitored. The point at which a large, spontaneous release of calcium occurs, indicating the opening of the mitochondrial permeability transition pore (mPTP), determines the CRC. The assay was performed in the presence and absence of varying concentrations of IAA-94 to determine its effect on the calcium threshold for mPTP opening.[2]

Assessment of Cardioprotection

To evaluate the impact of IAA-94 on ischemic preconditioning, isolated rabbit ventricular myocytes were subjected to simulated ischemia and reperfusion.[3] Cell viability was assessed by trypan blue exclusion. Ischemic preconditioning was induced by brief periods of ischemia and reperfusion prior to a prolonged ischemic insult. IAA-94 was added to the myocyte suspension before the preconditioning protocol to determine its effect on the protective phenotype.[3]

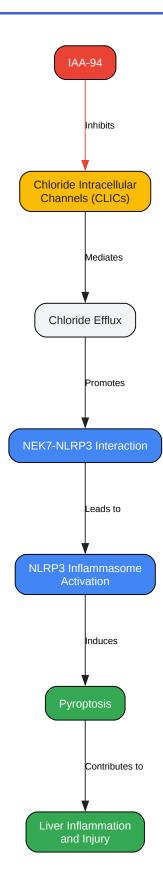
Wire Myography for Uterine Artery Contraction

The effect of IAA-94 on vascular smooth muscle contraction was studied using wire myography.[4] Uterine arterial rings from Wistar rats were mounted in a myograph chamber containing Krebs solution and aerated with 95% O2 and 5% CO2 at 37°C. Concentration-response curves to the vasoconstrictor phenylephrine (PE) were generated. The arterial rings were then incubated with IAA-94 before repeating the PE concentration-response curve to assess changes in contractile potency (pEC50) and efficacy (Emax).[4]

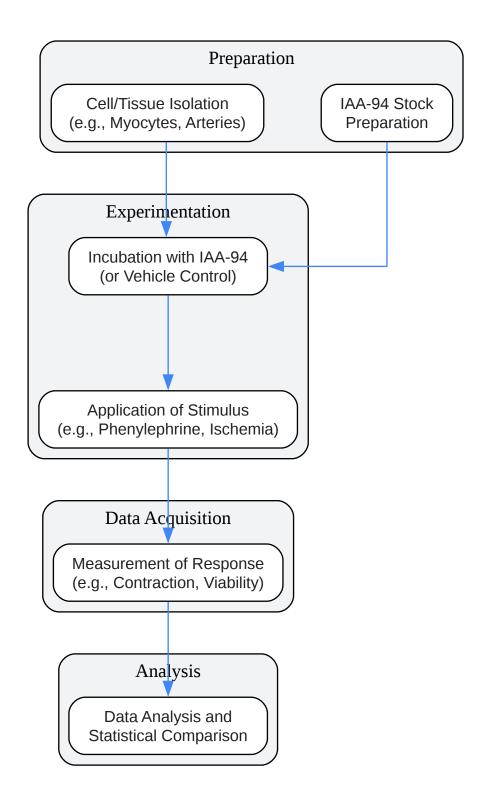
Signaling Pathways and Mechanisms of Action

IAA-94 exerts its effects by modulating key signaling pathways, primarily through the blockade of chloride channels. This inhibition has been shown to impact mitochondrial function and inflammatory processes.









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